5-(2-氨基苯基)-3-(乙硫基)-1,2,4-三嗪-6(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

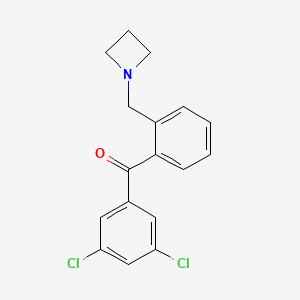

The compound 5-(2-aminophenyl)-3-(ethylthio)-1,2,4-triazin-6(1H)-one is a triazine derivative, which is a class of heterocyclic compounds known for their three nitrogen atoms in a six-membered ring. Triazines are of significant interest in medicinal chemistry due to their diverse biological activities. Although the provided papers do not directly discuss the synthesis or properties of this specific compound, they do provide insights into the chemistry of related triazine derivatives and their potential applications.

Synthesis Analysis

The synthesis of triazine derivatives can involve various starting materials and reagents. For instance, the paper titled "3-Amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno [2,3-d]pyrimidine: An Efficient Key Precursor for Novel Synthesis of Some Interesting Triazines and Triazepines as Potential Anti-Tumor Agents" describes the use of an intermediate chromeno-pyrimidine compound to produce a range of triazine derivatives through reactions with hydrazonyl halides and other reagents . This suggests that similar methodologies could potentially be applied to synthesize the compound , using appropriate aminophenyl and ethylthio substituents.

Molecular Structure Analysis

The molecular structure of triazine derivatives is characterized by a six-membered ring containing three nitrogen atoms. The specific substituents attached to the ring can significantly influence the compound's chemical behavior and biological activity. The paper does not provide direct information on the molecular structure of 5-(2-aminophenyl)-3-(ethylthio)-1,2,4-triazin-6(1H)-one, but the structural elucidation of related compounds is typically achieved using spectroscopic methods such as NMR and IR spectroscopy, as well as microanalysis .

Chemical Reactions Analysis

Triazine derivatives can undergo various chemical reactions depending on their substituents. The first paper describes reactions with phenacyl bromide, active methylene compounds, aromatic aldehydes, and activated unsaturated compounds to yield different triazine and triazepine derivatives . These reactions demonstrate the versatility of triazine chemistry and suggest that the compound of interest may also participate in similar reactions, potentially leading to a variety of products with diverse biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their molecular structure. The second paper discusses a triazine derivative that inhibits the lignification process in plants, indicating that such compounds can interact with biological systems, possibly due to their ability to inhibit electron carrier systems . While the specific properties of 5-(2-aminophenyl)-3-(ethylthio)-1,2,4-triazin-6(1H)-one are not detailed in the provided papers, it can be inferred that its physical and chemical properties would be relevant to its function as a biological agent, potentially as an inhibitor similar to other triazine derivatives.

科学研究应用

抗癌活性

5-(2-氨基苯基)-3-(乙硫基)-1,2,4-三嗪-6(1H)-酮衍生物已被广泛研究其潜在的抗癌特性。研究表明,这些化合物对黑色素瘤、非小细胞肺癌、肾癌和中枢神经系统癌细胞系表现出明显的细胞静止活性。这些衍生物的结构多样性允许针对不同的癌细胞系,暗示了这些化合物在癌症治疗策略中的适应性(Voskoboynik等,2018)。

抗微生物和抗病毒特性

5-(2-氨基苯基)-3-(乙硫基)-1,2,4-三嗪-6(1H)-酮的衍生物也被确认为强效的抗微生物和抗病毒剂。合成各种衍生物导致了对一系列微生物,包括细菌和真菌,具有良好至中等活性的化合物。此外,一些衍生物显示出有希望的抗病毒活性,特别是对天花病毒,表明这些化合物具有广谱的生物活性(Bektaş等,2007; Rusinov等,2012; Ashok & Holla,2007; Nosulenko等,2014)。

化学合成和反应性

该化合物及其衍生物一直是化学合成的焦点,展示了与不同化学物质的各种反应,导致各种新颖的衍生物。这些反应包括与芳基异氰酸酯和异硫氰酸酯的缩合,与吲哚和氨基酸的相互作用,以及与非对称二羧酸的环酐的反应。这些合成途径突显了该化合物的多功能性和在生成多种衍生物方面的潜力,每种衍生物都具有独特的化学和生物学特性(Voskoboynik et al., 2018; Voskoboynik et al., 2015)。

作为抗微生物剂的潜力

这些衍生物的一个重要应用领域是抗微生物剂。研究表明,合成的衍生物对各种微生物具有有希望的抗菌和抗真菌活性,指向它们在抗感染和为抗微生物化疗领域做出贡献的潜力(Ashok & Holla, 2007; Holla et al., 2003)。

属性

IUPAC Name |

5-(2-aminophenyl)-3-ethylsulfanyl-1H-1,2,4-triazin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4OS/c1-2-17-11-13-9(10(16)14-15-11)7-5-3-4-6-8(7)12/h3-6H,2,12H2,1H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCGZOTZHGPXHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NNC(=O)C(=N1)C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-aminophenyl)-3-(ethylthio)-1,2,4-triazin-6(1H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(2-Methylbenzyl)-3-pyrrolidinyl]methanamine](/img/structure/B1292914.png)

![3'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1292943.png)